Pregnanetriol-d4 Pregnanetriol-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0208835
InChI:
SMILES:
Molecular Formula: C₂₁H₃₂D₄O₃
Molecular Weight: 340.53

Pregnanetriol-d4

CAS No.:

Cat. No.: VC0208835

Molecular Formula: C₂₁H₃₂D₄O₃

Molecular Weight: 340.53

* For research use only. Not for human or veterinary use.

Pregnanetriol-d4 -

Specification

Molecular Formula C₂₁H₃₂D₄O₃
Molecular Weight 340.53

Introduction

Chemical Structure and Properties

Molecular Composition

Pregnanetriol-d4 is a deuterated derivative of pregnanetriol, which itself is a metabolite of progesterone. The compound features a chemical formula of C₂₁H₃₄O₃ with four hydrogen atoms replaced by deuterium atoms, yielding a molecular weight of approximately 516.658 g/mol. This strategic isotopic labeling creates a compound that behaves chemically similar to the non-deuterated form while being distinguishable through mass spectrometric analysis.

The compound's structural configuration can be represented through its International Chemical Identifier (InChI) string:
InChI=1S/C21H34O3/c1-13(28)27(34)11-8-18-16-5-4-14-12-15(6-9-25(14,2)17(16)7-10-26(18,27)3)35-24-21(31)19(29)20(30)22(36-24)23(32)33/h13-22,24,28-31,34H,4-12H2,1-3H3,(H,32,33)/t13?,14-,15-,16-,17+,18+,19+,20+,21-,22+,24-,25+,26+,27+/m1/s1/i1D3,13D

Structural Characteristics

The molecular structure of Pregnanetriol-d4 is characterized by:

  • A steroid backbone typical of pregnane derivatives

  • Multiple hydroxyl groups that contribute to its solubility profile

  • Four deuterium atoms strategically positioned to maintain chemical similarity to pregnanetriol while providing mass distinction

  • A complex stereochemistry essential for its biological activity and analytical utility

This structural arrangement ensures that Pregnanetriol-d4 mimics the chromatographic behavior of the non-deuterated compound while being distinguishable through mass spectrometry, making it an ideal internal standard.

Physical Properties

Pregnanetriol-d4 exhibits physical properties typical of steroid compounds, including:

  • Limited water solubility in its non-conjugated form

  • Enhanced solubility when conjugated with glucuronic acid

  • Stability under typical laboratory storage conditions

  • Characteristic mass spectrometric fragmentation patterns that facilitate its identification and quantification

Synthesis and Analytical Applications

Synthesis Methods

The synthesis of Pregnanetriol-d4 typically involves deuteration of the pregnanetriol molecule, which can be derived from progesterone or other steroid precursors. The process requires precise control of reaction conditions to ensure selective deuteration at the desired positions without altering the stereochemistry of the steroid backbone.

Key steps in the synthesis process include:

  • Isolation or synthesis of pregnanetriol from appropriate precursors

  • Selective deuteration using appropriate deuterium donors

  • Purification to ensure high isotopic purity

  • Quality control using advanced analytical techniques

Analytical Applications

Pregnanetriol-d4 serves as an internal standard in various analytical procedures, particularly those involving gas chromatography coupled with mass spectrometry (GC-MS). The compound's utility extends to:

  • Quantitative analysis of pregnanetriol in biological samples

  • Monitoring steroid metabolism in clinical and research settings

  • Calibration of analytical instruments for steroid analysis

  • Validation of analytical methods for steroid quantification

In a typical analytical workflow, Pregnanetriol-d4 is added to biological samples before extraction and analysis, allowing for correction of variations in extraction efficiency, ionization, and detector response.

Chromatographic Analysis

The analysis of Pregnanetriol-d4 and related compounds frequently employs chromatographic separation followed by mass spectrometric detection. This approach allows for:

  • Separation of complex steroid mixtures

  • Selective detection based on mass-to-charge ratios

  • Quantification using calibration curves and internal standards

  • Identification based on retention times and fragmentation patterns

Table 1: Analytical Parameters for Pregnanetriol-d4 Detection

ParameterGC-MSLC-MS/MS
Typical LOD0.03-90 ng/mL0.03-90 ng/mL
Mobile PhaseN/A0.01% formic acid + 1 mM ammonium formate in water/methanol
Column TypeStationary phase suitable for steroidsACQUITY BEH C18 column (2.1 x 100 mm, 1.7 μm)
Flow RateCarrier gas dependent0.4 mL/min
Detection ModeSIMMRM
Sample PreparationHydrolysis, extraction, derivatizationHydrolysis, solid-phase extraction

Note: LOD = Limit of Detection; SIM = Selected Ion Monitoring; MRM = Multiple Reaction Monitoring

Biochemical Significance

Role in Steroid Metabolism

Pregnanetriol is a metabolite of progesterone, and its deuterated form (Pregnanetriol-d4) plays a crucial role in understanding steroid metabolism. The compound serves as a reference point for investigating:

  • Progesterone metabolism pathways

  • Alterations in steroid metabolism associated with endocrine disorders

  • Physiological changes in steroid metabolism during pregnancy and other conditions

  • Pharmacokinetics of steroid-based therapeutics

Conjugated Forms

Pregnanetriol-d4 can exist in conjugated forms, particularly as glucuronides, which enhance its solubility and facilitate urinary excretion. The glucuronide conjugate, Pregnanetriol-d4 3α-O-β-D-Glucuronide, is particularly important in steroid metabolism studies and biochemical analyses.

This conjugated form:

  • Enhances the compound's water solubility

  • Facilitates its excretion through urine

  • Represents a key endpoint in the metabolism of progesterone

  • Serves as a marker for steroid metabolism in clinical assessments

Metabolic Pathways

The metabolic pathways involving Pregnanetriol-d4 mirror those of non-deuterated pregnanetriol and include:

  • Formation from progesterone through various enzymatic reactions

  • Conjugation with glucuronic acid by UDP-glucuronosyltransferases

  • Excretion primarily through urine

  • Potential further metabolism depending on physiological conditions

Research Applications

Analytical Method Development

Pregnanetriol-d4 has been instrumental in the development and validation of analytical methods for steroid profiling. Research has focused on:

  • Improving sensitivity and specificity of detection methods

  • Developing comprehensive steroid profiling approaches

  • Enhancing sample preparation techniques

  • Validating analytical methods for clinical applications

A notable application includes the development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for urinary steroid profiling, which can simultaneously measure multiple steroids including pregnanetriol .

Neurosteroid Research

Research into neurosteroids has also utilized deuterated compounds similar to Pregnanetriol-d4. A GC-MS method developed for quantifying neurosteroids during pregnancy employed deuterated internal standards to achieve detection limits in the parts per trillion range, demonstrating the utility of such compounds in sensitive analytical applications .

Table 2: Applications of Pregnanetriol-d4 in Different Research Contexts

Research AreaApplicationAnalytical TechniqueKey Findings
Clinical DiagnosticsDiagnosis of congenital adrenal hyperplasiaGC-MSPregnanetriol levels help distinguish between 21-hydroxylase deficiency and 3β-hydroxysteroid dehydrogenase deficiency
Steroid ProfilingComprehensive analysis of urinary steroidsLC-MS/MSSimultaneous quantification of 39 steroids with detection limits of 0.03-90 ng/mL
Neurosteroid ResearchQuantification during pregnancyGC-MS with SIMDetection limits in parts per trillion range, allowing monitoring of rapid changes in neurosteroid levels
Metabolic StudiesUnderstanding progesterone metabolismVariousIdentification of metabolic pathways and enzyme activities

Analytical Challenges and Innovations

Sample Preparation Techniques

The analysis of Pregnanetriol-d4 and related compounds in biological samples presents several challenges that research has addressed through innovative sample preparation techniques:

  • Hydrolysis using β-glucuronidase to release conjugated steroids

  • Solid-phase extraction for purifying the samples

  • Derivatization to enhance chromatographic properties and detection sensitivity

  • Use of multiple deuterated internal standards to improve quantification accuracy

These techniques have contributed to the development of reliable and sensitive methods for steroid analysis in complex biological matrices .

Mass Spectrometric Approaches

Mass spectrometry has been the cornerstone of Pregnanetriol-d4 analysis, with several approaches showing particular promise:

  • Selected ion monitoring (SIM) for targeted analysis with enhanced sensitivity

  • Multiple reaction monitoring (MRM) for improved specificity

  • High-resolution mass spectrometry for accurate mass determination

  • Tandem mass spectrometry for structural confirmation

Research has shown that these approaches can achieve detection limits in the part per trillion range, enabling the quantification of steroids at physiologically relevant concentrations .

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